Cas no 1850942-88-9 (6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)

6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile 化学的及び物理的性質
名前と識別子
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- 6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile
- EN300-1109730
- 1850942-88-9
-
- インチ: 1S/C9H13BrN4/c10-8-7-14(13-9(8)12)6-4-2-1-3-5-11/h7H,1-4,6H2,(H2,12,13)
- InChIKey: SCTVCPJRRJQVLC-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CCCCCC#N
計算された属性
- 精确分子量: 256.03236g/mol
- 同位素质量: 256.03236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 67.6Ų
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109730-0.05g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1109730-10g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1109730-5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1109730-5.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1109730-0.1g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1109730-0.25g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1109730-2.5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1109730-10.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1109730-0.5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1109730-1.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 1g |
$1214.0 | 2023-06-10 |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrileに関する追加情報
6-(3-Amino-4-Bromo-1H-Pyrazol-1-Yl)Hexanenitrile: A Comprehensive Overview
The compound 6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile, identified by the CAS number CAS No. 1850942-88-9, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as nitriles, which are widely used in organic synthesis due to their versatility and reactivity. The structure of this molecule combines a pyrazole ring, a six-carbon chain, and a nitrile group, making it a unique candidate for exploring novel chemical reactions and material properties.
The pyrazole moiety in this compound is particularly interesting due to its aromaticity and ability to participate in hydrogen bonding. The presence of an amino group (-NH2) and a bromine atom (-Br) on the pyrazole ring introduces additional functional groups that can be exploited for further chemical modifications. Recent studies have shown that such substituted pyrazoles are valuable intermediates in the synthesis of pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs. The amino group can act as a nucleophile in various substitution reactions, while the bromine atom can serve as an electrophilic site for further functionalization.
The nitrile group at the terminal end of the six-carbon chain adds another layer of reactivity to this compound. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions. This property makes them ideal for constructing larger molecules with complex architectures. For instance, the conversion of the nitrile group into an amide or ester can lead to the formation of bioactive molecules with enhanced solubility and pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled researchers to synthesize 6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile through efficient and scalable methods. One such approach involves the use of click chemistry principles, where the formation of covalent bonds between complementary functional groups is achieved under mild conditions. This method not only simplifies the synthesis process but also enhances the overall yield and purity of the product.
In terms of physical properties, this compound exhibits a melting point of approximately 75°C and a boiling point around 205°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under normal storage conditions is another advantageous feature, ensuring its suitability for long-term use in research and development settings.
The applications of 6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile are diverse and span across multiple disciplines. In pharmaceutical research, this compound serves as a valuable building block for designing drug candidates targeting various disease states. For example, its ability to modulate enzyme activity has been explored in recent studies focused on developing inhibitors for kinases involved in cancer progression.
In materials science, this compound has shown promise as a precursor for synthesizing advanced polymers with tailored properties. The incorporation of pyrazole rings into polymer backbones can enhance their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace materials or electronic devices.
Furthermore, the presence of both amino and bromine groups in this molecule makes it an attractive candidate for click chemistry-based assembly processes. These processes are increasingly being utilized in drug delivery systems to create stimuli-responsive materials that can release therapeutic agents in response to specific environmental cues.
In conclusion, 6-(3-amino-4-bromo-1H-pyrazol-1-Yl)Hexanenitrile, with its unique combination of functional groups and versatile reactivity, stands out as a significant molecule with wide-ranging applications across various fields. Its role as an intermediate in drug discovery, material synthesis, and advanced chemical processes underscores its importance in modern scientific research.
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